Potassium phenoxide is a strong base and a good nucleophile, making it useful for various organic synthesis reactions. It can be used for:
Potassium phenoxide can be used as a phase-transfer catalyst. These catalysts facilitate the transfer of reactants between immiscible phases, such as water and organic solvents. This allows reactions that would normally be difficult or impossible to carry out in a single phase to proceed efficiently. Source:
Potassium phenoxide also finds use in other areas of scientific research, including:
Potassium phenoxide is an organic compound with the molecular formula C₆H₅KO. It is a potassium salt of phenol, characterized by the presence of a phenoxide ion (C₆H₅O⁻) paired with a potassium cation (K⁺). This compound appears as white to pale yellow crystals and is soluble in water and alcohols. Potassium phenoxide is commonly used in various
Potassium phenoxide exhibits various biological activities:
Potassium phenoxide can be synthesized through several methods:
textC₆H₅OH + KOH → C₆H₅OK + H₂O
Potassium phenoxide has several applications:
Potassium phenoxide shares similarities with other alkali metal phenoxides but has unique properties that distinguish it:
| Compound | Molecular Formula | Unique Properties |
|---|---|---|
| Sodium Phenoxide | C₆H₅NaO | Lower solubility compared to potassium phenoxide |
| Lithium Phenoxide | C₆H₅LiO | More reactive due to lithium's smaller size |
| Calcium Phenoxide | C₆H₅CaO | Forms more stable complexes due to divalent nature |
Potassium phenoxide is particularly valued for its balance between reactivity and stability. It is less reactive than lithium phenoxide but more soluble than sodium and calcium counterparts, making it versatile for various applications in organic synthesis.
Potassium phenoxide emerged as a subject of interest alongside phenol derivatives in the late 19th century, following the isolation of phenol from coal tar. Early studies focused on its synthesis via neutralization of phenol with potassium hydroxide (KOH), a method still widely used today. The compound’s structural complexity was later elucidated through X-ray diffraction studies, revealing polymeric zigzag chains of [K–O–Ph] units coordinated via oxygen and π-interactions with phenyl rings. These findings positioned potassium phenoxide as a model for understanding alkali metal-phenolate interactions, bridging inorganic and organic chemistry.
As a strong base (pKa ~10 of phenol), potassium phenoxide facilitates deprotonation reactions, enabling nucleophilic substitutions and eliminations. Its utility spans:
Recent advancements highlight its role in sustainable chemistry:
Laboratory-scale synthesis of potassium phenoxide primarily relies on the acid-base reaction between phenol and potassium hydroxide, representing a straightforward nucleophilic substitution mechanism [1]. The most commonly employed method involves dissolving freshly distilled phenol in water followed by the addition of potassium hydroxide in equimolar quantities [1]. A typical laboratory procedure involves charging a reaction flask with phenol (2.9 g, 30 millimoles), potassium hydroxide (1.7 g, 30 millimoles), and distilled water (10 milliliters) [1]. The solution is stirred at room temperature (24°C) for 0.5 hours and subsequently evaporated to dryness under reduced pressure to yield potassium phenoxide with a yield of 98% [1].
Alternative laboratory methods utilize different solvent systems to optimize reaction conditions [2]. The reaction between phenol and potassium hydroxide can be conducted in toluene as a solvent, where the mixture is heated to reflux temperature [2]. During this process, the vapor temperature reaches 110-111°C, and the suspension of potassium phenoxide in toluene is subsequently filtered, dried at low pressure, and sieved through a mesh having 100 meshes per square centimeter [2]. This methodology produces white potassium phenoxide with yields approaching 98% of theoretical values [2].
The deprotonation mechanism involves the acidic nature of phenol, which exhibits a dissociation constant approximately 10^-10, making it significantly more acidic than aliphatic alcohols . The resulting phenoxide ion is stabilized through resonance structures that delocalize the negative charge across the aromatic ring system . Laboratory syntheses often employ in situ generation methods where potassium phenoxide is formed directly during subsequent reactions, such as the Reimer-Tiemann process .
Solvent selection plays a crucial role in laboratory-scale synthesis, with polar protic solvents facilitating the ionic dissociation required for complete conversion [1] [2]. The choice between aqueous and non-aqueous systems depends on the intended application and subsequent purification requirements [2]. Water-based systems provide excellent solubility for both reactants and products, while organic solvents enable easier isolation of the final product through precipitation methods [2].
Industrial production of potassium phenoxide requires scaled-up methodologies that emphasize efficiency, cost-effectiveness, and process optimization [2] [17]. Large-scale manufacturing typically employs continuous reactor systems where phenol and potassium hydroxide are fed continuously into reaction vessels maintained at controlled temperatures [2]. The industrial process often utilizes solvents such as toluene to facilitate product separation and minimize equipment corrosion [2].
A typical industrial procedure involves introducing phenol and potassium hydroxide into a reactor vessel equipped with temperature and pressure controls [2]. The reaction mixture is heated gradually while simultaneously introducing toluene as a processing aid [2]. When the vapor temperature reaches the desired range of 110-111°C, the vessel is cooled under inert gas protection to prevent oxidation [2]. The resulting suspension undergoes filtration, drying at reduced pressure, and mechanical sieving to achieve the desired particle size distribution [2].
Industrial processes often incorporate advanced engineering controls to manage heat transfer and mass transfer limitations [17]. Continuous stirred tank reactors with efficient mixing systems ensure homogeneous reaction conditions and prevent local concentration gradients that could reduce yield [17]. Temperature control systems maintain optimal reaction conditions while preventing thermal decomposition of the product [17].
The industrial synthesis frequently employs carbon dioxide capture and utilization technologies where potassium phenoxide serves as an intermediate in the production of valuable chemicals such as salicylic acid [17] [18]. These integrated processes involve the carboxylation of potassium phenoxide under elevated carbon dioxide pressures and temperatures ranging from 120-130°C [18]. Industrial applications of the Kolbe-Schmitt reaction utilize potassium phenoxide as a key intermediate, demonstrating yields approaching quantitative levels under optimized conditions [18].
Quality control in industrial production involves continuous monitoring of product purity, particle size distribution, and moisture content [2]. Analytical techniques such as titration with hydrochloric acid in the presence of barium chloride provide real-time assessment of product purity, with industrial-grade potassium phenoxide typically achieving purities exceeding 98.6% [2].
Green chemistry methodologies for potassium phenoxide synthesis focus on minimizing environmental impact through reduced waste generation, energy efficiency, and elimination of hazardous materials [21] [22]. Sustainable synthetic approaches emphasize the principles of atom economy, renewable feedstocks, and benign reaction conditions [21]. Water-based synthesis systems represent a significant advancement in green chemistry applications, eliminating the need for volatile organic solvents [21].
Microwave-assisted synthesis techniques have emerged as environmentally friendly alternatives to conventional heating methods [23]. These approaches utilize electromagnetic radiation to achieve rapid heating and enhanced reaction rates while reducing energy consumption [23]. Microwave-assisted polymerization of potassium-containing phenoxide derivatives demonstrates significantly reduced reaction times, with complete conversions achieved in less than three minutes compared to hours required by traditional methods [23]. The optimization of microwave power settings between 70 and 900 watts allows for precise control of reaction conditions and product selectivity [23].
Solvent-free synthesis methodologies eliminate the environmental burden associated with organic solvent use and disposal [21] [24]. These approaches employ direct reaction between solid phenol and potassium hydroxide under controlled atmospheric conditions [24]. The elimination of solvents reduces waste generation and simplifies purification procedures, aligning with green chemistry principles [24].
Renewable feedstock utilization represents another aspect of sustainable potassium phenoxide synthesis [24]. Bio-based phenol derivatives obtained from lignin depolymerization can serve as alternative starting materials, reducing dependence on petroleum-derived chemicals [24]. These approaches contribute to the development of circular economy principles in chemical manufacturing [24].
Water-based reaction systems offer significant environmental advantages by eliminating volatile organic compounds and reducing air pollution [21]. Filter paper-based reaction platforms have been developed for similar phenolic compounds, demonstrating high reaction yields up to 99.5% and excellent green metrics approaching 89.5 out of 100 [21]. These innovative approaches showcase the potential for environmentally benign synthesis methodologies [21].
Optimization of potassium phenoxide synthesis involves systematic investigation of multiple reaction parameters including temperature, reaction time, reactant stoichiometry, and catalyst loading [6] [25]. Statistical design of experiments methodologies provides systematic approaches to identify optimal conditions while minimizing the number of required experiments [6]. Response surface methodology enables the construction of mathematical models that predict yield as a function of controllable variables [6].
Temperature optimization studies demonstrate that reaction rates increase substantially with elevated temperatures, but excessive heating can lead to product decomposition [12] [14]. For potassium phenoxide carboxylation reactions, optimal temperatures range from 363 to 473 K for sodium phenoxide analogs, while potassium phenoxide requires higher temperatures around 483 K for meaningful activity [14]. Temperature-dependent studies reveal that potassium phenoxide exhibits greater sensitivity to thermal conditions compared to its sodium counterpart, attributed to substantial susceptibility to water retention and consequent degradation [14].
Reaction time optimization involves balancing conversion efficiency with energy consumption and process economics [14] [25]. Studies of phenoxide carboxylation demonstrate that reaction times between 1 and 3 hours yield optimal results, with longer reaction periods providing diminishing returns [14]. Automated optimization systems utilizing dynamic flow conditions enable real-time adjustment of reaction parameters to maximize yield while maintaining product quality [25].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 363-473 K (sodium), 483 K (potassium) | Critical for activity | [14] |
| Reaction Time | 1-3 hours | Plateau after 3 hours | [14] |
| Reactant Stoichiometry | 1:1 molar ratio | Maximum conversion | [1] |
| Pressure (for carboxylation) | 1-20.4 atm | Enhanced selectivity | [14] |
Pressure optimization becomes particularly important in carboxylation reactions where carbon dioxide serves as a reactant [14]. Studies demonstrate that elevated pressures up to 20.4 atmospheres enhance reaction selectivity and conversion rates [14]. However, the relationship between pressure and yield follows complex kinetics that require careful optimization to achieve maximum efficiency [14].
Reactant loading optimization considers both economic factors and technical limitations related to mass transfer and heat transfer [14]. Higher reactant concentrations increase productivity but may lead to transport limitations that reduce overall efficiency [14]. The optimal reactant loading depends on reactor design, mixing efficiency, and heat removal capabilities [14].
Purification of potassium phenoxide involves multiple techniques designed to remove impurities while maintaining product integrity [2] [28]. Recrystallization represents the primary purification method, utilizing the temperature-dependent solubility characteristics of potassium phenoxide in various solvents [28] [29]. The selection of appropriate recrystallization solvents requires consideration of compound solubility at different temperatures, with ideal solvents exhibiting high solubility at elevated temperatures and low solubility at room temperature [29].
The recrystallization process begins with dissolving the crude potassium phenoxide in a minimum volume of hot solvent, followed by filtration to remove insoluble impurities [29]. The hot solution undergoes controlled cooling to promote crystal formation, with cooling rate being critical for obtaining well-formed crystals [28]. Slow cooling rates favor the formation of large, high-purity crystals, while rapid cooling produces smaller, potentially less pure crystalline material [28].
Characterization of potassium phenoxide employs multiple analytical techniques to confirm identity and assess purity [30] [31]. Melting point determination provides a primary identification method, with pure potassium phenoxide exhibiting a melting point of 104°C [32]. Solubility measurements in water yield values of 129.6 grams per 100 grams of solvent at 25°C, providing additional characterization data [32].
Spectroscopic characterization utilizes both infrared and nuclear magnetic resonance spectroscopy to confirm molecular structure [31]. Fourier transform infrared spectroscopy identifies characteristic functional groups, including the phenoxide carbon-oxygen stretching vibrations and aromatic carbon-carbon stretching modes [31]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the aromatic proton environment and carbon framework [31].
X-ray diffraction analysis provides definitive structural characterization for crystalline potassium phenoxide samples [35]. High-resolution powder diffraction studies reveal that potassium phenoxide crystallizes in specific space groups with well-defined unit cell parameters [35]. These studies demonstrate that potassium phenoxide forms polymeric zigzag chains with potassium ions coordinated to oxygen atoms and phenyl rings through π-electron donation [35].
| Characterization Method | Key Parameters | Typical Values | Reference |
|---|---|---|---|
| Melting Point | Temperature (°C) | 104 | [32] |
| Solubility | Water at 25°C (g/100g) | 129.6 | [32] |
| X-ray Diffraction | Space Group | Abm2, Pbca | [35] |
| Purity Assessment | Titration with HCl | >98.6% | [2] |
Analytical purity assessment employs acid-base titration methods where potassium phenoxide dissolved in ethanol-water mixtures undergoes titration with standardized hydrochloric acid [2]. This quantitative analysis provides precise determination of active compound content, with high-purity samples typically exceeding 98.6% purity [2]. Additional analytical methods include atomic absorption spectrometry for potassium content determination and high-performance liquid chromatography for organic impurity analysis [30] [36].
The structural characterization of potassium phenoxide has been extensively investigated through high-resolution powder X-ray diffraction techniques, providing detailed insights into the crystalline arrangement of these compounds [1] [2] [3]. The ab initio structure solutions of solvent-containing potassium phenoxides have revealed remarkable structural features that are fundamental to understanding their behavior in chemical reactions, particularly in Kolbe-Schmitt type mechanisms [1] [3].
Two primary solvated forms of potassium phenoxide have been characterized through powder X-ray diffraction analysis: potassium phenoxide diphenol (C₆H₅OK·2C₆H₅OH) and potassium phenoxide triphenol (C₆H₅OK·3C₆H₅OH) [1] [2] [3]. The diphenol solvate crystallizes in the orthorhombic space group Abm2 with Z = 4, exhibiting unit cell parameters of a = 10.12458(4) Å, b = 21.2413(1) Å, and c = 7.89784(3) Å [1] [3]. The triphenol solvate adopts the orthorhombic space group Pbca with Z = 8, displaying unit cell parameters of a = 22.7713(1) Å, b = 25.4479(2) Å, and c = 7.75549(4) Å [1] [3].
The powder diffraction methodology employed for these structural determinations utilized high-resolution techniques with copper Kα radiation at room temperature [1] [3]. The structure solutions were achieved through direct methods, followed by full-matrix least-squares refinement procedures [1] [3]. The refinement quality was assessed through residual factors, with R-values of 0.059 for the diphenol solvate and 0.069 for the triphenol solvate, indicating excellent structural reliability [1] [3].
The diffraction patterns reveal characteristic peak positions and intensities that correspond to the specific crystallographic planes within these structures [1] [3]. The high-resolution nature of the powder diffraction data enables precise determination of interplanar spacings and unit cell parameters, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice [1] [3].
Both potassium phenoxide solvates exhibit distinctive polymeric zigzag chain configurations that represent a fundamental structural motif in these materials [1] [2] [3]. These chains are characterized by the notation [K⁶O₂²O¹π(phenyl)¹], indicating the specific coordination pattern of potassium ions within the polymeric structure [1] [3]. The zigzag chains are aligned parallel to the crystallographic c-axis, creating a one-dimensional polymeric arrangement that extends throughout the crystal structure [1] [3].
The polymeric nature of these chains arises from the bridging interactions between adjacent potassium ions through phenoxide oxygen atoms and phenol molecules [1] [3]. The zigzag configuration results from the alternating coordination geometry around successive potassium centers, which creates a non-linear chain topology [1] [3]. This structural arrangement is stabilized by a combination of ionic interactions, hydrogen bonding, and π-electron coordination [1] [3].
The chain configurations differ subtly between the two solvated forms, primarily in terms of the regularity and distortion of the zigzag pattern [1] [3]. In the diphenol solvate (C₆H₅OK·2C₆H₅OH), the zigzag chains exhibit greater structural distortion compared to the triphenol solvate (C₆H₅OK·3C₆H₅OH) [1] [3]. This difference in chain regularity is attributed to the varying solvation environments and the number of phenol molecules involved in the crystal packing [1] [3].
The polymeric zigzag chains are interconnected through hydrogen bonding networks involving the solvating phenol molecules [1] [3]. These interchain interactions contribute to the overall structural stability and influence the thermal properties of the materials [1] [3]. The chain configurations also play a crucial role in determining the mechanical properties and chemical reactivity of these compounds [1] [3].
The coordination environment of potassium ions in these structures represents a central aspect of their structural chemistry [1] [2] [3]. In both solvated forms, potassium ions adopt a distorted octahedral coordination geometry, with six coordination sites occupied by different types of donor atoms [1] [3]. The coordination sphere consists of five oxygen atoms from phenoxide and phenol molecules, plus one phenyl ring that donates its π-electrons to the potassium center [1] [3].
The potassium-oxygen bond distances typically range from 2.4 to 2.9 Å, reflecting the ionic nature of these interactions [1] [3]. The variation in bond lengths within this range is attributed to the different chemical environments of the coordinating oxygen atoms, with phenoxide oxygens generally forming shorter bonds than phenol oxygens [1] [3]. The potassium-π interaction with the phenyl ring occurs at an average distance of approximately 3.4 Å, which is consistent with typical cation-π interactions observed in alkali metal aromatic systems [1] [3].
The distortion of the octahedral coordination geometry is quantified by the deviation from ideal octahedral bond angles and the variation in bond lengths [1] [3]. In the diphenol solvate, the distortion is more pronounced compared to the triphenol solvate, which exhibits a more regular octahedral arrangement [1] [3]. This difference in coordination regularity is directly related to the solvation level and the steric constraints imposed by the crystal packing [1] [3].
The coordination environment analysis reveals that potassium ions lie at the center of their coordination polyhedra, with the phenyl ring coordination occurring through one face of the octahedron [1] [3]. The arrangement of oxygen donors around the potassium center creates a specific geometric pattern that influences the electronic properties and chemical reactivity of these compounds [1] [3].
The solvation effects in potassium phenoxide structures demonstrate significant influence on the overall structural parameters and stability [1] [3] [4] [5]. The presence of phenol molecules as solvating agents directly affects the coordination environment of potassium ions and the formation of polymeric chain structures [1] [3]. Comparative analysis between the diphenol and triphenol solvates reveals systematic changes in structural parameters as a function of solvation level [1] [3].
The increase in phenol solvation from two to three molecules per potassium phenoxide unit results in decreased structural distortion of the potassium coordination polyhedra [1] [3]. This regularization of the coordination geometry is attributed to the more favorable hydrogen bonding network formed with additional phenol molecules [1] [3]. The enhanced hydrogen bonding also contributes to improved thermal stability and structural integrity of the triphenol solvate [1] [3].
Solvation effects extend beyond the immediate coordination sphere to influence the overall crystal packing and intermolecular interactions [1] [3]. The phenol molecules participate in extensive hydrogen bonding networks that interconnect the polymeric chains and contribute to the three-dimensional stability of the crystal structure [1] [3]. The orientation and arrangement of phenol molecules within the crystal lattice are governed by the optimization of these hydrogen bonding interactions [1] [3].
The solvation environment also affects the electronic properties of the potassium phenoxide system [4] [5]. Under different solvation conditions, the potassium phenoxide-carbon dioxide complexes exhibit varying degrees of stabilization, with one or two carbon dioxide molecules participating in the solvation sphere [4] [5]. This solvation dependence has important implications for the reactivity and mechanism of Kolbe-Schmitt type reactions [4] [5].
Theoretical modeling approaches have been employed to understand the structural arrangements and electronic properties of potassium phenoxide systems [4] [5] [6] [7]. Density functional theory calculations have provided insights into the energetics of different structural configurations and the factors governing the stability of polymeric chain arrangements [6] [7]. These computational studies complement the experimental structural data obtained from powder X-ray diffraction analysis [1] [3].
The theoretical models predict that the polymeric zigzag chain configuration represents the most thermodynamically stable arrangement for potassium phenoxide solvates [1] [3]. The stability of this configuration arises from the optimal balance between ionic interactions, hydrogen bonding, and π-electron coordination [1] [3]. Computational optimization of the structural parameters shows good agreement with experimental crystal structure data [1] [3].
Electronic structure calculations reveal the nature of the bonding interactions within the potassium phenoxide systems [6] [7]. The potassium-phenoxide bonding is predominantly ionic, with significant charge transfer from the potassium center to the phenoxide oxygen [6] [7]. The π-electron coordination involves donation of electron density from the aromatic ring to the potassium ion, creating a stabilizing interaction that contributes to the overall structural integrity [1] [3].